molecular formula C8H7F2NO2 B14029876 4-(Difluoromethyl)-2-methyl-1-nitrobenzene

4-(Difluoromethyl)-2-methyl-1-nitrobenzene

Cat. No.: B14029876
M. Wt: 187.14 g/mol
InChI Key: CNOPGJKFGDUVRI-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methyl-1-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors. The reaction conditions often involve the use of metal catalysts such as copper or silver complexes to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors. The use of microreactors allows for precise control of reaction conditions, such as temperature and residence time, which is crucial for the successful nitration and difluoromethylation processes .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Formation of 4-(Difluoromethyl)-2-methyl-1-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethyl)-2-methyl-1-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2-methyl-1-nitrobenzene is unique due to the presence of both a difluoromethyl group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

4-(difluoromethyl)-2-methyl-1-nitrobenzene

InChI

InChI=1S/C8H7F2NO2/c1-5-4-6(8(9)10)2-3-7(5)11(12)13/h2-4,8H,1H3

InChI Key

CNOPGJKFGDUVRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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